molecular formula C19H13ClN4O2S2 B2704858 2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1358791-22-6

2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

Cat. No.: B2704858
CAS No.: 1358791-22-6
M. Wt: 428.91
InChI Key: BNNCTITWBXVEQK-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C19H13ClN4O2S2 and its molecular weight is 428.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has structural features that suggest its relevance in the synthesis of heterocyclic compounds, which are a cornerstone in medicinal chemistry and material sciences. For instance, the synthesis of fused heterocycles incorporating trifluoromethyl moiety has been demonstrated through reactions involving similar thiophene and pyrimidine derivatives under specific conditions, highlighting the utility of such compounds in generating biologically relevant structures (Shaaban, 2008).

Development of Antimicrobial Agents

The structural scaffold of the compound is conducive to the synthesis of novel antimicrobial agents. Research has shown that derivatives structurally related to this compound exhibit significant antimicrobial activity. For example, novel pyrimidine derivatives have been synthesized and demonstrated potent antibacterial and antifungal activities, underscoring the potential of this compound as a precursor in developing new antimicrobial drugs (Prabhakar et al., 2016).

Supramolecular Chemistry

Compounds with the mentioned structural framework can play a pivotal role in the design and synthesis of supramolecular structures. Studies involving similar pyrimidine derivatives have led to the development of novel supramolecular assemblies characterized by hydrogen bonding and macrocyclic interactions, showcasing the versatility of these molecules in constructing complex architectures (Fonari et al., 2004).

Synthesis of Novel Ligands

The unique structure of the compound facilitates the synthesis of novel ligands for receptor binding studies. Research indicates that derivatives of similar structures have been synthesized and evaluated for their binding affinity towards various receptors, revealing their potential as lead compounds in the development of new therapeutic agents (Ivachtchenko et al., 2010).

Green Chemistry Approaches

Furthermore, the compound aligns with the principles of green chemistry, as evidenced by methodologies developed for synthesizing analogous structures. Such methods emphasize the use of water as a solvent and employ non-toxic catalysts like thiamine hydrochloride, highlighting sustainable approaches to chemical synthesis (Liu et al., 2012).

Properties

IUPAC Name

11-[(2-chlorophenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S2/c20-14-6-2-1-4-12(14)10-23-19(26)24-15-7-9-28-16(15)17(25)22(18(24)21-23)11-13-5-3-8-27-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNCTITWBXVEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CS5)SC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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